3-Hydroxy-1,4-dihydroquinoxaline-2-carbaldehyde
Description
Properties
CAS No. |
83507-24-8 |
|---|---|
Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-(hydroxymethylidene)-1,4-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C9H8N2O2/c12-5-8-9(13)11-7-4-2-1-3-6(7)10-8/h1-5,10,12H,(H,11,13) |
InChI Key |
JLBSOLRXFKQLBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=CO)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Hydroxy-1,4-dihydroquinoxaline-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2,3-dichloroquinoxaline with nucleophiles such as thiocarbohydrazide or pyazole-1-carbothiohydrazide . Another approach includes the reaction of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide with different aldehydes, ketones, diketones, and ketoesters . These reactions typically occur under mild conditions and often employ green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
3-Hydroxy-1,4-dihydroquinoxaline-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in direct C–H alkylation reactions with N-(acyloxy)phthalimides via radical–radical cross-coupling . Common reagents used in these reactions include hydrazine, phenyl isothiocyanate, and carbon disulfide . The major products formed from these reactions are often quinoxaline derivatives with potential biological activities .
Scientific Research Applications
Antimicrobial and Antiviral Properties
Antimicrobial Activity:
Quinoxaline derivatives, including 3-hydroxy-1,4-dihydroquinoxaline-2-carbaldehyde, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against a variety of pathogens, including bacteria, fungi, and mycobacteria.
- Study Findings:
- A study evaluated the antimicrobial potential of various quinoxaline derivatives against Staphylococcus aureus , Escherichia coli , and Candida albicans . Results indicated that certain derivatives demonstrated potent antibacterial and antifungal activities, highlighting the effectiveness of modifications at specific positions on the quinoxaline ring .
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 12 µg/mL |
| Quinoxaline Derivative A | E. coli | 8 µg/mL |
| Quinoxaline Derivative B | C. albicans | 16 µg/mL |
Antiviral Activity:
The compound has also been investigated for its antiviral properties, particularly against human immunodeficiency virus (HIV).
- Case Study:
| Compound | EC50 (nM) | CC50 (nM) | Selectivity Index (SI) |
|---|---|---|---|
| NVP | 6.7 | 96171 | 14353 |
| Compound 3 | 3.1 | 98576 | 31798 |
| Compound 12 | 1576 | 116818 | 74 |
Synthesis and Drug Design
Synthetic Routes:
The synthesis of quinoxaline derivatives has been a focus of research due to their biological activity. Various synthetic methods have been developed to produce these compounds efficiently.
- Methodology:
Drug Development:
The unique structure of quinoxalines allows for modifications that can enhance their pharmacological properties.
- Example:
Neuropharmacological Applications
Research has also explored the neuropharmacological effects of quinoxaline derivatives, indicating potential applications in treating neurological disorders.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1,4-dihydroquinoxaline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, quinoxaline derivatives have been shown to inhibit enzymes such as EGFR and COX-2, which are involved in cancer and inflammation pathways . The compound’s ability to form stable complexes with these enzymes through molecular docking studies highlights its potential therapeutic applications .
Comparison with Similar Compounds
Table 1: Key Structural Features and Functional Groups
Key Observations :
- The target compound’s hydroxyl and aldehyde groups distinguish it from simpler quinoxaline derivatives like Quinoxaline-2-carboxaldehyde, which lacks the -OH group .
- Atovaquone () and anthraquinones () exhibit extended conjugated systems, enhancing stability and redox activity compared to quinoxalines .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Key Observations :
- The target compound’s synthesis likely parallels quinoxaline aldehyde routes but requires protection/deprotection of the hydroxyl group .
- Atovaquone’s synthesis () highlights the role of isomerization, a step unnecessary for quinoxaline derivatives .
Biological Activity
3-Hydroxy-1,4-dihydroquinoxaline-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by research findings and data tables.
Chemical Structure and Properties
This compound features a quinoxaline core, which is a bicyclic compound known for its pharmacological potential. The presence of the hydroxyl group and the aldehyde functionality enhances its reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including this compound. The compound has shown promising results against various cancer cell lines.
Case Studies and Findings
- In vitro Anticancer Activity : A study demonstrated that derivatives of quinoxaline exhibited significant growth inhibition in cancer cell lines such as MCF-7 (breast), HepG2 (liver), and HCT-116 (colon). The IC50 values for some derivatives were reported between 0.81 μM to 4.54 μM, indicating potent activity against these cell lines .
- Mechanism of Action : The mechanism involves the inhibition of key enzymes such as EGFR (Epidermal Growth Factor Receptor) and COX-2 (Cyclooxygenase-2), which are critical in cancer proliferation and inflammation .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 4a | MCF-7 | 0.3 | EGFR Inhibition |
| 5 | HepG2 | 0.6 | COX-2 Inhibition |
| 11 | HCT-116 | 2.91 | Dual Inhibition |
| 13 | MCF-7 | 0.4 | EGFR Inhibition |
Antimicrobial Activity
The antimicrobial properties of quinoxaline derivatives have been explored extensively. Studies indicate that these compounds exhibit activity against various bacterial strains.
Research Findings
- Broad-Spectrum Activity : Quinoxaline derivatives have been reported to possess broad-spectrum antibacterial activities, showing effectiveness against pathogens responsible for opportunistic infections .
- Minimum Inhibitory Concentration (MIC) : The MIC values for certain compounds derived from quinoxalines were found to be low, indicating high potency against bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 5 |
| Compound B | Escherichia coli | 10 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated due to its ability to inhibit COX enzymes.
Key Findings
Q & A
Q. What are the recommended synthetic methodologies for 3-Hydroxy-1,4-dihydroquinoxaline-2-carbaldehyde?
- Methodological Answer : The synthesis of this compound can be optimized using selective crystallization and isomerization techniques. For example, Lewis acids (e.g., BF₃ or AlCl₃) facilitate the conversion of cis/trans isomers during intermediate stages, as demonstrated in analogous quinoxaline derivatives . Microwave-assisted synthesis in tetrahydrofuran (THF) with sodium metabisulfite can improve reaction efficiency (35–44% yield) by reducing reaction time and enhancing regioselectivity . Key steps include:
Condensation of precursors under inert atmospheres.
Isomerization using Lewis/Brønsted acids to favor the desired stereochemistry.
Purification via recrystallization in polar aprotic solvents.
Q. What safety protocols are critical for handling this compound in the laboratory?
- Methodological Answer : Based on GHS classification, this compound is a skin and eye irritant (Category 2/2A). Researchers must:
- Use PPE: Nitrile gloves, lab coats, and safety goggles.
- Employ fume hoods to avoid inhalation of dust/aerosols.
- In case of exposure:
- Skin contact : Immediately rinse with soap/water for 15 minutes .
- Eye contact : Flush with saline solution for ≥15 minutes and seek medical attention .
- Store in sealed containers away from oxidizers and humidity .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : A multi-technique approach is recommended:
- X-ray crystallography : Refine crystal structures using SHELXL for high-resolution data, leveraging Fourier map analysis to resolve hydrogen atom positions .
- Spectroscopy :
- NMR : Assign peaks using ¹H/¹³C DEPT-Q experiments to confirm hydroxyl and aldehyde functionalities.
- FT-IR : Identify O–H (3200–3600 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches.
Advanced Research Questions
Q. How can crystallographic data refinement using SHELX address ambiguities in hydrogen bonding networks?
- Methodological Answer : SHELXL’s restraint options (e.g., DFIX, DANG) improve modeling of hydrogen bonds in low-resolution datasets. For example:
- Apply "AFIX" commands to fix hydroxyl group geometry.
- Use graph-set analysis (as per Etter’s rules) to classify hydrogen bond motifs (e.g., chains, rings) and validate intermolecular interactions .
- Cross-validate thermal displacement parameters (B-factors) to distinguish static disorder from dynamic motion .
Q. How do reaction conditions influence synthetic yields and isomer ratios?
- Methodological Answer : Contradictions in yields often arise from solvent polarity, temperature, and catalyst choice. For instance:
| Condition | Yield | cis:trans Ratio | Reference |
|---|---|---|---|
| Lewis acid (AlCl₃), THF | 60% | 1:3 | |
| Microwave, Na₂S₂O₅ | 44% | 1:1 |
- Troubleshooting :
- Low yields: Optimize stoichiometry of carbonyl precursors.
- Unwanted isomers: Introduce steric hindrance via bulky substituents or switch to polar solvents (e.g., DMF) to favor kinetic control.
Q. What mechanistic insights explain the role of the hydroxyl group in reactivity?
- Methodological Answer : The hydroxyl group participates in tautomerism and hydrogen bonding, influencing:
- Acidity : pKa ~8–10 enables deprotonation under basic conditions, facilitating nucleophilic attacks.
- Chelation : Binds metal catalysts (e.g., Ru(bpy)₃²⁺) in photoredox reactions, enhancing electron transfer efficiency .
- Stabilization : Intramolecular H-bonds with the aldehyde group reduce electrophilicity, requiring harsher conditions for condensation reactions.
Q. How can computational modeling predict hydrogen bonding patterns in novel derivatives?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level:
Optimize geometry of the parent compound and derivatives.
Calculate electrostatic potential surfaces to identify H-bond donor/acceptor sites.
Compare with experimental XRD data to validate predicted motifs (e.g., R₂²(8) rings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
